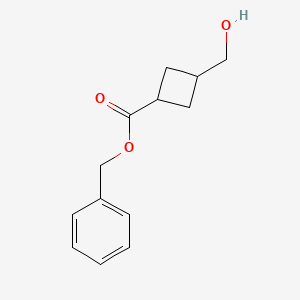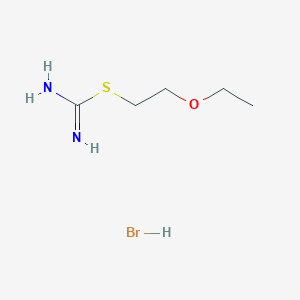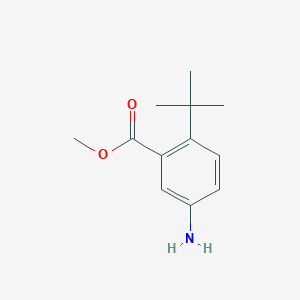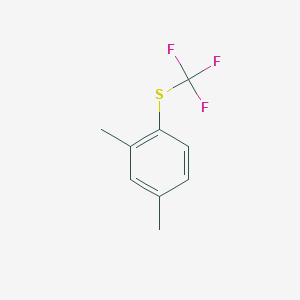
2,4-Dimethyl(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl(trifluoromethylthio)benzene, commonly referred to as 2,4-DMTB, is a compound that has been studied extensively in recent years due to its diverse range of applications. It is a derivative of the aromatic hydrocarbon benzene, which is composed of a single ring of six carbon atoms, and is classified as an organosulfur compound. 2,4-DMTB is an important intermediate for the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of polymers and in the manufacture of semiconductors.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2,4-Dimethyl(trifluoromethylthio)benzene involves the introduction of a trifluoromethylthio group onto a benzene ring that already contains two methyl groups.
Starting Materials
2,4-dimethylphenol, trifluoromethanesulfenyl chloride, aluminum chloride, chloroform, sodium hydroxide, wate
Reaction
2,4-dimethylphenol is reacted with trifluoromethanesulfenyl chloride in the presence of aluminum chloride as a catalyst and chloroform as a solvent to form 2,4-dimethylphenyl trifluoromethyl sulfide., The resulting sulfide is then treated with sodium hydroxide and water to hydrolyze the sulfide group and form 2,4-Dimethyl(trifluoromethylthio)benzene.
科学研究应用
2,4-DMTB has been studied extensively in recent years due to its diverse range of applications. It has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the production of polymers, in the manufacture of semiconductors, and in the study of biochemical and physiological processes.
作用机制
2,4-DMTB is an organic compound that is capable of undergoing a variety of chemical reactions. It is capable of undergoing nucleophilic substitution reactions, in which a nucleophile (an atom or molecule that is attracted to an electron-rich center) reacts with an electrophile (an atom or molecule that is attracted to an electron-poor center). It is also capable of undergoing electrophilic addition reactions, in which an electrophile reacts with an electron-rich center (such as a double bond).
生化和生理效应
2,4-DMTB has been studied extensively in recent years due to its diverse range of applications. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
实验室实验的优点和局限性
2,4-DMTB is an important intermediate for the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds, and is thus an important compound for laboratory experiments. The advantages of using 2,4-DMTB in laboratory experiments include its high yield and cost-effectiveness. However, it is important to note that 2,4-DMTB is a highly reactive compound and should be handled with care. It is also important to note that the compound should be stored in a cool, dry place and should be handled with protective equipment.
未来方向
The use of 2,4-DMTB in scientific research has opened up a variety of potential future directions. One potential direction is the development of new pharmaceuticals and agrochemicals based on 2,4-DMTB. Another potential direction is the development of new polymers and semiconductors based on 2,4-DMTB. Additionally, further research could be conducted to explore the biochemical and physiological effects of 2,4-DMTB, as well as its potential applications in medicine and agriculture. Finally, further research could be conducted to explore new methods of synthesizing 2,4-DMTB, as well as new methods of storing and handling the compound.
属性
IUPAC Name |
2,4-dimethyl-1-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3S/c1-6-3-4-8(7(2)5-6)13-9(10,11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJDBHQFTWQXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl(trifluoromethylthio)benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

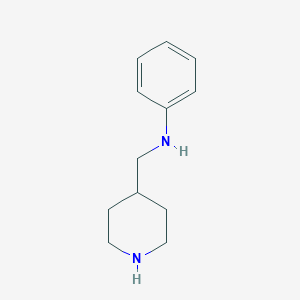

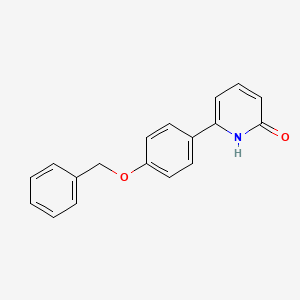

![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)
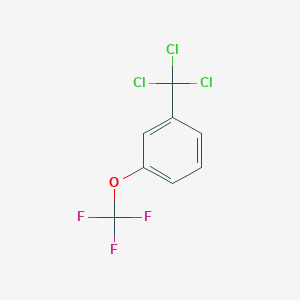
![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)
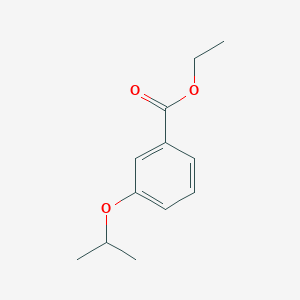
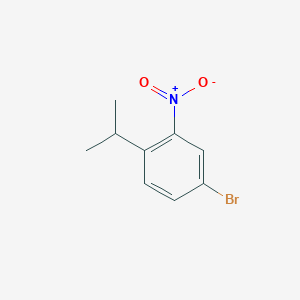
![tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B6327416.png)
